4-ethyl-N-(4-methoxyphenyl)piperazine-1-carbothioamide
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Overview
Description
4-ethyl-N-(4-methoxyphenyl)piperazine-1-carbothioamide is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of an ethyl group, a methoxyphenyl group, and a carbothioamide group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(4-methoxyphenyl)piperazine-1-carbothioamide typically involves the reaction of 4-methoxyphenylpiperazine with ethyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbothioamide linkage. The reaction can be represented as follows:
4-methoxyphenylpiperazine+ethyl isothiocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(4-methoxyphenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(4-methoxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylpiperazine: Lacks the ethyl and carbothioamide groups.
N-(4-methoxyphenyl)piperazine: Similar structure but without the ethyl group.
4-ethylpiperazine: Lacks the methoxyphenyl and carbothioamide groups.
Uniqueness
4-ethyl-N-(4-methoxyphenyl)piperazine-1-carbothioamide is unique due to the presence of both the ethyl and carbothioamide groups, which confer distinct chemical and biological properties. These functional groups may enhance its binding affinity to specific targets or alter its pharmacokinetic profile, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-ethyl-N-(4-methoxyphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-3-16-8-10-17(11-9-16)14(19)15-12-4-6-13(18-2)7-5-12/h4-7H,3,8-11H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLWPBRJJRISII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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